N-TALLOW-1,3-PROPYLENEDIAMINE

Catalog No.
S1824391
CAS No.
12707-60-7
M.F
C10H7FO
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-TALLOW-1,3-PROPYLENEDIAMINE

CAS Number

12707-60-7

Product Name

N-TALLOW-1,3-PROPYLENEDIAMINE

Molecular Formula

C10H7FO

Molecular Weight

0

N-Tallow-1,3-propylenediamine is a specialized organic compound derived from the reaction of tallow fatty acids with 1,3-propanediamine. This compound is characterized by its long carbon chain, which is typically sourced from animal fats, particularly beef or sheep fat. The structure of N-Tallow-1,3-propylenediamine features two amine functional groups that confer basic properties and enhance its reactivity in various chemical processes. Its chemical formula is represented as C18H38N2C_{18}H_{38}N_2, indicating the presence of 18 carbon atoms, 38 hydrogen atoms, and 2 nitrogen atoms.

This compound exhibits surfactant properties, making it useful in various industrial applications such as flotation agents in mineral processing and as an emulsifier in cosmetic formulations. Its ability to interact with both organic and inorganic substances allows it to perform effectively in diverse environments.

  • Acid-Base Reactions: As a basic compound, it readily reacts with acids to form salts. This property is utilized in formulations where neutralization is necessary.
  • Esterification: The amine groups can react with carboxylic acids to form amides or esters, which are important in creating surfactants and emulsifiers.
  • Quaternization: N-Tallow-1,3-propylenediamine can be quaternized by reacting with alkyl halides or other electrophiles to produce quaternary ammonium compounds, enhancing its surfactant properties.
  • Adsorption Processes: It has been studied for its adsorption behavior on minerals such as albite and quartz, where it selectively adsorbs at specific pH levels, facilitating the separation of minerals during flotation processes .

The biological activity of N-Tallow-1,3-propylenediamine has been explored primarily concerning its antimicrobial properties. It demonstrates effectiveness against a variety of microorganisms due to its cationic nature, which disrupts microbial cell membranes. Additionally, it is considered safe for use in cosmetic products due to its low toxicity profile when used appropriately.

In terms of environmental impact, studies indicate that while it possesses some biodegradability, care must be taken regarding its disposal and potential effects on aquatic life due to its surfactant properties.

The synthesis of N-Tallow-1,3-propylenediamine can be achieved through several methods:

  • Direct Amination: This involves the reaction of tallow fatty acids with 1,3-propanediamine under controlled conditions to yield the desired diamine product.
  • Transamidation: In this method, existing amides derived from tallow are reacted with 1,3-propanediamine to produce N-Tallow-1,3-propylenediamine.
  • Hydrogenation of Tallow: Hydrogenation processes can convert unsaturated fatty acids present in tallow into saturated forms before amination occurs.
  • Use of Catalysts: Catalytic methods may enhance the efficiency and yield of the synthesis process by lowering activation energy and improving reaction rates.

N-Tallow-1,3-propylenediamine finds utility across various industries:

  • Mineral Processing: It serves as a flotation agent that enhances the separation of minerals like albite from quartz .
  • Textile Industry: Used as a softener and anti-static agent for fibers.
  • Cosmetics: Acts as an emulsifying agent in creams and lotions due to its surfactant properties.
  • Agriculture: Employed as a dispersing agent for pesticides and fertilizers.
  • Coatings: Functions as a corrosion inhibitor in metal coatings.

Interaction studies involving N-Tallow-1,3-propylenediamine focus on its adsorption mechanisms on mineral surfaces and biological interactions:

  • Mineral Adsorption: Research indicates that the compound exhibits selective adsorption characteristics based on pH levels, affecting its performance in mineral flotation processes .
  • Biocompatibility Assessments: Studies have assessed its compatibility with skin and mucosal tissues for cosmetic applications, confirming its safety profile when used within recommended concentrations.

N-Tallow-1,3-propylenediamine shares similarities with several other compounds due to its structure and functional groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Properties
N-Hydrogenated Tallow-1,3-PropanediamineSaturated diamineEnhanced stability and lower volatility
N,N-Bis(3-Aminopropyl)PropaneBranched diamineHigher reactivity due to additional amine groups
N-Oleyl-1,3-PropanediamineUnsaturated diamineBetter solubility in organic solvents
PolyethyleneiminePolyamineHigh molecular weight offers unique binding properties

N-Tallow-1,3-propylenediamine is unique due to its long-chain fatty acid component derived from natural sources, which imparts distinctive physical properties such as lower toxicity and enhanced biodegradability compared to synthetic counterparts.

Dates

Modify: 2023-07-20

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